molecular formula C10H12N6O4 B11497288 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide

3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11497288
M. Wt: 280.24 g/mol
InChI Key: GYSDJQDAWFFBLP-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 3-nitro-1H-pyrazole moiety via a methyl linker and at position 5 with an N-isopropyl carboxamide group. The isopropyl carboxamide tail contributes to lipophilicity and steric bulk, influencing pharmacokinetic properties like membrane permeability and metabolic resistance .

Properties

Molecular Formula

C10H12N6O4

Molecular Weight

280.24 g/mol

IUPAC Name

3-[(3-nitropyrazol-1-yl)methyl]-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C10H12N6O4/c1-6(2)11-9(17)10-12-7(14-20-10)5-15-4-3-8(13-15)16(18)19/h3-4,6H,5H2,1-2H3,(H,11,17)

InChI Key

GYSDJQDAWFFBLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NC(=NO1)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting an appropriate nitrile with hydroxylamine under basic conditions.

    Coupling Reaction: The nitro-pyrazole and oxadiazole intermediates are coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: 3-[(3-amino-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have shown that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, compounds similar to 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide have been synthesized and evaluated for their ability to inhibit cancer cell growth. In particular, N-Aryl derivatives of oxadiazoles have demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .

1.2 Anti-inflammatory Properties
Oxadiazole derivatives are also being investigated for their anti-inflammatory effects. Compounds similar in structure to this compound have shown potential in reducing inflammation markers in vitro and in vivo, making them candidates for the development of new anti-inflammatory drugs .

1.3 Antimicrobial Activity
The antimicrobial properties of oxadiazoles have been explored extensively. Studies indicate that compounds with oxadiazole moieties exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Agricultural Applications

2.1 Pesticide Development
The unique chemical structure of this compound has led to its evaluation as a potential pesticide. Its efficacy against various plant pathogens and pests is being studied, with preliminary results indicating that it may inhibit the growth of certain fungi and bacteria harmful to crops .

Material Science

3.1 Synthesis of Novel Materials
Research has demonstrated that oxadiazole compounds can be utilized in the synthesis of novel polymers and materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in fire resistance and durability.

Summary Table of Applications

Application Area Details
Medicinal Chemistry Anticancer activity against various cell lines; anti-inflammatory effects; antimicrobial efficacy
Agricultural Applications Potential use as a pesticide against plant pathogens and pests
Material Science Development of novel polymers with enhanced properties

Mechanism of Action

The mechanism of action of 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the oxadiazole ring could participate in hydrogen bonding or π-π interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
Target Compound 1,2,4-Oxadiazole - 3-Nitro-pyrazole (methyl-linked)
- N-Isopropyl carboxamide
Hypothesized bioactivity via nitro group (e.g., antimicrobial, enzyme inhibition)
3-Methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide 1,2-Oxazole - Methyl-oxazole
- 1-Methyl-pyrazole
Reduced nitrogen content; potential for altered electronic properties vs. oxadiazole
3-[4-(Azepan-1-yl)phenyl]-N-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide 1,2,4-Oxadiazole - Azepane-substituted phenyl
- 4-Chlorophenylmethyl carboxamide
Enhanced steric bulk; azepane may improve CNS penetration
N-(2-Aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide 1,2,4-Oxadiazole - Phenylsulfonylmethyl
- 2-Aminoethyl carboxamide
Sulfonyl group increases hydrophilicity; aminoethyl enhances solubility
N-(2-Aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide 1,2,4-Oxadiazole - 3-Methylphenyl
- 2-Aminoethyl carboxamide
Methylphenyl offers moderate lipophilicity; aminoethyl improves bioavailability
3-[3,5-Bis(trifluoromethyl)benzoyl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide 1,2,4-Oxadiazole - Trifluoromethyl benzoyl
- N-Ethyl-N-methyl carboxamide
Trifluoromethyl groups enhance metabolic stability and electronegativity

Key Observations :

The 1,2,4-oxadiazole core in the target compound and analogs () provides rigidity and metabolic resistance compared to more labile heterocycles.

Substituent Effects: Nitro-Pyrazole vs. Trifluoromethyl Benzoyl: The nitro group in the target compound is a stronger electron-withdrawing group than trifluoromethyl (), which may enhance redox-mediated bioactivity (e.g., prodrug activation in hypoxic tumor environments). Isopropyl Carboxamide vs. Aminoethyl/Chlorophenylmethyl: The isopropyl group balances lipophilicity and steric hindrance, whereas aminoethyl () or chlorophenylmethyl () substituents prioritize solubility or target-specific interactions.

Pharmacological Implications: Analogs with sulfonyl () or trifluoromethyl () groups show enhanced metabolic stability, suggesting the target compound’s nitro group may confer unique reactivity (e.g., nitroreductase activation).

Biological Activity

The compound 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide is a derivative of the oxadiazole and pyrazole scaffolds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole and Oxadiazole Derivatives

Pyrazoles and oxadiazoles are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects. Pyrazoles have been documented to exhibit properties such as:

  • Antibacterial
  • Anticancer
  • Anti-inflammatory
  • Antidepressant
  • Analgesic

Similarly, oxadiazole derivatives have shown promise in various therapeutic areas, including:

  • Antimicrobial
  • Antitumor
  • Antiviral
  • Antioxidant .

Chemical Structure and Properties

The chemical structure of this compound can be broken down into two significant components: the pyrazole moiety and the oxadiazole framework. The presence of the nitro group in the pyrazole ring enhances its reactivity and biological potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been subjected to various in vitro assays to evaluate its cytotoxicity against several cancer cell lines. For instance:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)0.65
HeLa (Cervical)2.41
PANC-1 (Pancreatic)< 10

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

The compound has also demonstrated promising anti-inflammatory effects in animal models. In a carrageenan-induced rat paw edema model, it showed comparable efficacy to standard anti-inflammatory drugs like ibuprofen:

CompoundEfficacy (%)Reference
3-[Nitro-Pyrazol]75%
Ibuprofen76%

This suggests that the compound may inhibit inflammatory mediators effectively.

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives is well-documented. The compound's structure suggests it may possess similar properties. Preliminary tests have indicated activity against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These findings warrant further investigation into its potential as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound are likely multifaceted. For instance:

  • Inhibition of Enzymes : The oxadiazole ring may interact with specific enzymes involved in tumor progression or inflammation.
  • Receptor Binding : The pyrazole moiety may bind to various receptors implicated in pain and inflammation pathways.
  • Oxidative Stress Modulation : The compound may exhibit antioxidant properties that help mitigate oxidative stress in cells.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Pyrazole Derivatives : A study investigated a series of pyrazole derivatives for their anticancer properties and found that modifications to the structure significantly affected their potency against different cancer types .
  • Inflammation Model : In another study assessing anti-inflammatory effects using animal models, compounds with similar scaffolds showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Q. What are the common synthetic routes for preparing 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the oxadiazole ring via cyclization of a precursor (e.g., nitrile derivatives with hydroxylamine under acidic conditions) .
  • Step 2: Functionalization of the pyrazole ring. For example, nitro groups are introduced via nitration of a pre-synthesized pyrazole intermediate under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .
  • Step 3: Coupling of the oxadiazole and pyrazole moieties using a methylene linker. This often employs alkylation reactions (e.g., K₂CO₃ in DMF with RCH₂Cl) .
    Key Considerations: Solvent choice (e.g., DMF for solubility), temperature control to avoid side reactions, and purification via column chromatography.

Q. How is the structural integrity of this compound verified post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., oxadiazole C=O at ~165 ppm, nitro group resonance in pyrazole) .
    • FT-IR: Confirm functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
  • X-ray Diffraction (XRD): Resolve crystal structure to validate spatial arrangement of the nitro-pyrazole and oxadiazole groups .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict activation energies for key steps (e.g., nitration or coupling reactions) .
  • Reaction Path Screening: Employ software like Gaussian or ORCA to identify solvent effects (e.g., DMF vs. THF) on reaction efficiency .
  • Experimental Validation: Apply a Design of Experiments (DoE) approach (e.g., factorial design) to test computational predictions and refine conditions (e.g., temperature, catalyst loading) .

Q. How do contradictory bioactivity results arise in studies of this compound, and how can they be resolved?

Methodological Answer: Common Sources of Contradiction:

  • Assay Variability: Differences in cell lines (e.g., HEK-293 vs. HeLa) or enzyme isoforms used for activity screening .
  • Solubility Issues: Poor aqueous solubility may lead to inconsistent dosing in biological assays (e.g., use DMSO as a co-solvent with concentration <0.1%) .
    Resolution Strategies:
  • Dose-Response Repetition: Conduct triplicate assays with standardized protocols.
  • Metabolite Analysis: Use LC-MS to detect degradation products that may interfere with bioactivity .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to stressors (e.g., pH 1–13 buffers, UV light) and monitor decomposition via HPLC .
  • Kinetic Modeling: Fit degradation data to Arrhenius equations to predict shelf-life at varying temperatures .
  • Mass Spectrometry Imaging (MSI): Map spatial distribution and stability in tissue samples to assess in vivo behavior .

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